molecular formula C10H8BrN3O2 B2357162 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole CAS No. 957488-04-9

4-bromo-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No. B2357162
CAS RN: 957488-04-9
M. Wt: 282.097
InChI Key: GHVFRPYOCRNXDJ-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The bromo and nitrobenzyl groups attached to the pyrazole ring suggest that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring with a bromo group attached at the 4-position and a nitrobenzyl group attached at the 1-position . The presence of these functional groups could influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The bromo and nitrobenzyl groups in “this compound” could potentially undergo various chemical reactions. For instance, the bromo group could participate in nucleophilic substitution reactions, while the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromo and nitrobenzyl groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine, a tricyclic system, through a series of chemical reactions involving 2-nitrobenzyl bromide and dimethyl pyrazole-3,5-dicarboxylate (Cecchi & Filacchioni, 1983). Additionally, 4-bromo-1H-1-tritylpyrazole has been used in the Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-1H-pyrazoles, indicating its versatility in organic synthesis (Ichikawa et al., 2010).

Organic Intermediates and Crystallography

The compound also serves as an important organic intermediate with applications in crystallography. Studies involving 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a related compound, have been conducted to understand its crystal structure and conformational analysis through X-ray diffraction and Density Functional Theory (DFT) (Yang et al., 2021). This highlights the compound's significance in studying molecular structures and conformations.

Mechanism of Action

The mechanism of action of “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole” would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on its use, it’s difficult to predict the mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole” would require appropriate safety measures. It’s important to use personal protective equipment, such as gloves and safety glasses, when handling this compound .

Future Directions

The study of pyrazole derivatives, like “4-bromo-1-(4-nitrobenzyl)-1H-pyrazole”, is a vibrant field with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of this compound, its reactivity, and potential applications .

properties

IUPAC Name

4-bromo-1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVFRPYOCRNXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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